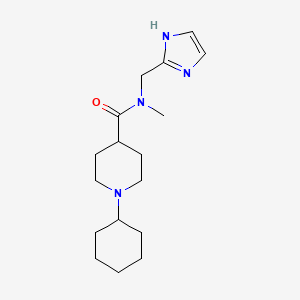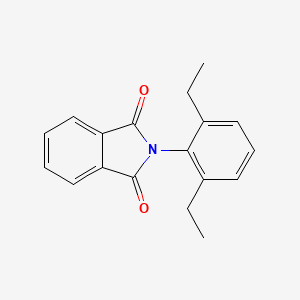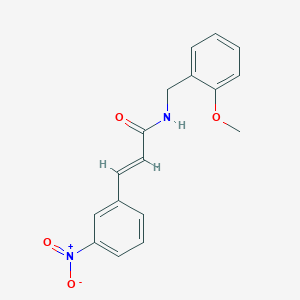
1-cyclohexyl-N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of structurally similar compounds like thioperamide and its analogs involves the molecular mechanics approach integrated with X-ray crystallography. For instance, N-cyclohexyl-4-methylpiperidine-1-carbothioamide was synthesized to verify the conformation of the piperidine-1-carbothioamide fragment (Plazzi et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds related to 1-cyclohexyl-N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidinecarboxamide, like thioperamide, has been analyzed using minimum-energy conformations and X-ray diffraction (Plazzi et al., 1997). This allows for understanding the conformational aspects of the molecule.
Chemical Reactions and Properties
The chemical reactions of analogous compounds involve various synthetic steps, often leading to the creation of compounds with significant bioactivity. For example, the synthesis of N-(cis-4-fluoromethylcyclohexyl)-4-(1(H)-imidazol-4-yl)piperidine-1-thiocarbonamide involved a four-step process (Windhorst et al., 1999).
Physical Properties Analysis
The physical properties of such compounds can be determined through methods like X-ray crystallography, which provides insights into the spatial arrangement and conformation of the molecule. For instance, the study by Plazzi et al. (1997) used X-ray crystallography for the structural analysis of thioperamide analogs.
Chemical Properties Analysis
The chemical properties of these compounds are characterized by their interaction with biological receptors, making them potential candidates for therapeutic applications. The interaction with receptors like the H3 receptor has been a focus in the analysis of compounds like thioperamide and its analogs (Plazzi et al., 1997).
Propiedades
IUPAC Name |
1-cyclohexyl-N-(1H-imidazol-2-ylmethyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O/c1-20(13-16-18-9-10-19-16)17(22)14-7-11-21(12-8-14)15-5-3-2-4-6-15/h9-10,14-15H,2-8,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSRMRKLEIOLTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN1)C(=O)C2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-N-(1H-imidazol-2-ylmethyl)-N-methyl-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-N,N-dimethylaniline](/img/structure/B5616961.png)

![1-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)azepan-2-one](/img/structure/B5616965.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-thieno[3,2-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5616976.png)
![(3S*,4S*)-1-[2-(1-azepanyl)-2-oxoethyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5616977.png)

![methyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5616996.png)
![4-[(3-allyl-2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5617002.png)


![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5617031.png)
![2-phenyl-N-[2-(pyridin-3-yloxy)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5617039.png)

